

Antitumor Agent-130: A Novel Modulator of the Tumor Microenvironment

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Compound of Interest

Compound Name: Antitumor agent-130

Cat. No.: B12381229

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A Technical Guide for Researchers and Drug Development Professionals

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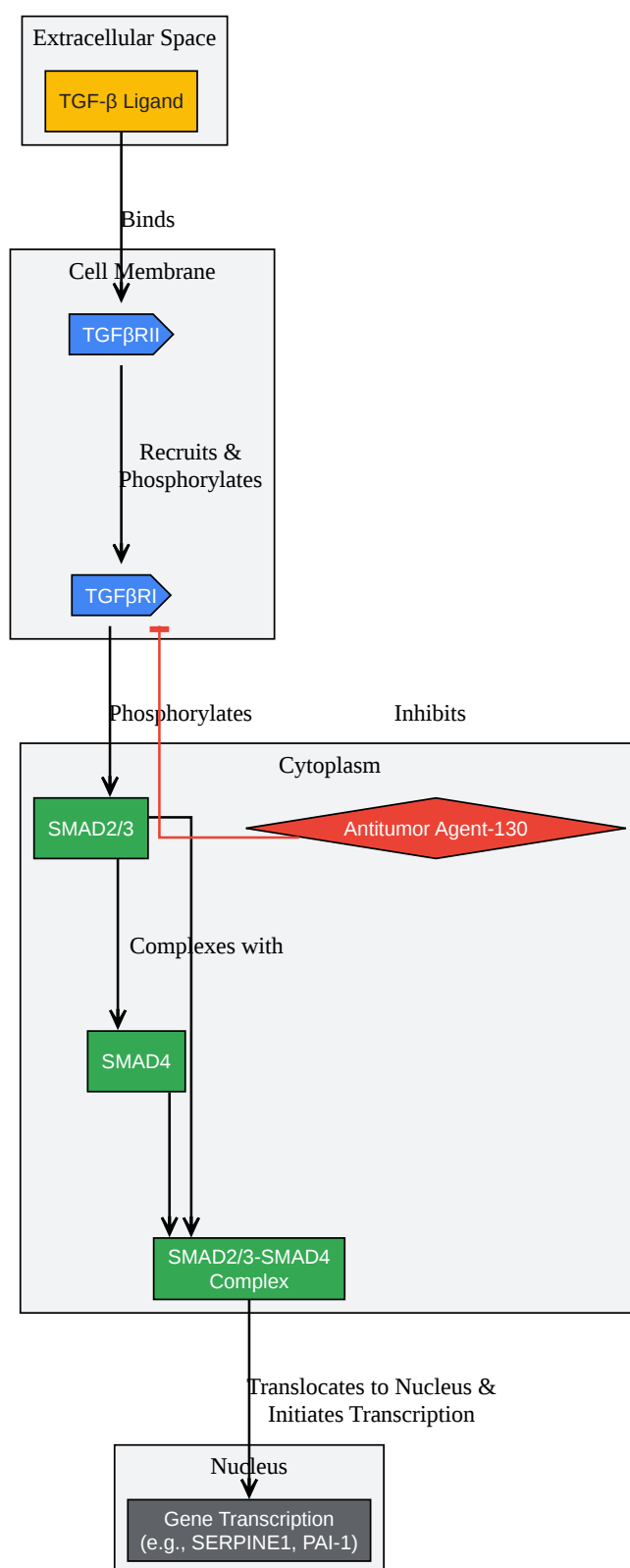
Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Its complex network of cellular and acellular components often fosters immunosuppression, promotes tumor growth, and facilitates metastatic dissemination. **Antitumor agent-130** is a novel, first-in-class small molecule inhibitor designed to reverse key immunosuppressive pathways within the TME, thereby unleashing a potent and durable anti-tumor immune response. This document provides a comprehensive overview of the preclinical data and mechanism of action of **Antitumor agent-130**.

Core Mechanism of Action: Targeting the TGF- β Signaling Pathway

Antitumor agent-130 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF- β) receptor 1 (TGF β R1) kinase. By binding to the ATP-binding site of TGF β R1, it

prevents the phosphorylation and activation of downstream SMAD2/3 proteins. This blockade of the canonical TGF- β signaling pathway mitigates its pleiotropic immunosuppressive effects within the TME, including the differentiation of regulatory T cells (Tregs), the inhibition of cytotoxic T lymphocyte (CTL) function, and the promotion of extracellular matrix (ECM) deposition by cancer-associated fibroblasts (CAFs).



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Caption: TGF-β signaling pathway and the inhibitory action of **Antitumor agent-130**.

Quantitative Effects on the Tumor Microenvironment

The effects of **Antitumor agent-130** were evaluated in a syngeneic mouse model of colon carcinoma (CT26). Mice bearing established tumors were treated with **Antitumor agent-130** (25 mg/kg, daily) or vehicle control for 14 days. Tumors were then harvested for analysis.

Table 1: Immune Cell Infiltration in CT26 Tumors

Cell Population (as % of CD45+ cells)	Vehicle Control (Mean ± SD)	Antitumor agent-130 (Mean ± SD)	P-value
CD8+ T cells	8.5 ± 2.1	24.2 ± 4.5	< 0.001
CD4+ FoxP3- T cells	15.2 ± 3.3	20.1 ± 3.9	< 0.05
CD4+ FoxP3+ Tregs	12.8 ± 2.9	4.5 ± 1.5	< 0.001
NK cells (NK1.1+)	5.1 ± 1.8	10.3 ± 2.2	< 0.01
M1 Macrophages (F4/80+ CD86+)	6.4 ± 2.0	15.8 ± 3.1	< 0.001
M2 Macrophages (F4/80+ CD206+)	20.7 ± 4.8	9.1 ± 2.5	< 0.001

Table 2: Cytokine Profile in Tumor Interstitial Fluid

Cytokine (pg/mL)	Vehicle Control (Mean ± SD)	Antitumor agent-130 (Mean ± SD)	P-value
IFN-γ	75 ± 25	350 ± 80	< 0.001
TNF-α	110 ± 30	280 ± 65	< 0.01
IL-10	450 ± 90	120 ± 40	< 0.001
IL-2	40 ± 15	150 ± 50	< 0.001

Table 3: Extracellular Matrix Components

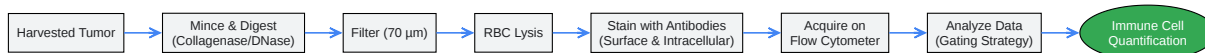
Parameter	Vehicle Control (Mean ± SD)	Antitumor agent- 130 (Mean ± SD)	P-value
Collagen I Deposition (% area)	35.2 ± 5.6	12.8 ± 3.1	< 0.001
α-SMA+ Fibroblasts (% area)	28.9 ± 4.9	8.5 ± 2.4	< 0.001

Key Experimental Protocols

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the proportions of various immune cell subsets within the TME.

- **Tumor Dissociation:** Harvested tumors were minced and digested in RPMI 1640 medium containing collagenase IV (1 mg/mL) and DNase I (100 U/mL) for 45 minutes at 37°C.
- **Cell Filtration:** The resulting cell suspension was passed through a 70 µm cell strainer to obtain a single-cell suspension.
- **Red Blood Cell Lysis:** Red blood cells were lysed using ACK lysis buffer.
- **Staining:** Cells were stained with a viability dye (e.g., Zombie Aqua™) to exclude dead cells. Subsequently, surface staining was performed using fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, FoxP3, NK1.1, F4/80, CD86, and CD206. For intracellular staining of FoxP3, a fixation/permeabilization kit was used according to the manufacturer's instructions.
- **Data Acquisition:** Samples were acquired on a multi-parameter flow cytometer (e.g., BD LSRFortessa™).
- **Data Analysis:** Data were analyzed using appropriate software (e.g., FlowJo™). Gating strategy involved initial gating on live, single, CD45+ cells, followed by identification of specific immune cell populations.



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